Linker Flexibility and Hydrogen-Bond Acceptor Capacity: Structural Differentiation from Direct Pyrazole-Linked Analogs
The target compound incorporates a six-atom 2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl linker between the carboxamide nitrogen and the pyrazole N1, providing one internal ether oxygen (additional H-bond acceptor, HBA count = 5) and eight rotatable bonds. In contrast, close analog 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide (CAS not assigned) attaches the pyrazole directly via the N-pyrazol-5-yl position, eliminating the flexible ethoxyethyl spacer entirely and reducing the HBA count by one . The ether oxygen in the target compound represents a strategic interaction site that is absent in directly N-linked pyrazole analogs and may engage distinct residues in kinase ATP-binding pockets or allosteric sites .
| Evidence Dimension | Rotatable bond count / H-bond acceptor count / linker atom count |
|---|---|
| Target Compound Data | Rotatable bonds: 8; HBA: 5 (ether O + oxazole O/N + carboxamide O + pyrazole N); Linker atoms between carboxamide N and pyrazole N1: 6 |
| Comparator Or Baseline | 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide: Rotatable bonds: ~5; HBA: ~4; Linker atoms: 0 (direct N-pyrazole attachment) |
| Quantified Difference | Target compound adds 1 ether oxygen HBA and extends the linker by 6 atoms vs. direct pyrazole attachment |
| Conditions | Structural comparison from SMILES/InChI analysis; no experimental binding data available |
Why This Matters
The extended flexible linker with an additional H-bond acceptor may enable target engagement geometries not accessible to rigid, directly linked pyrazole analogs—critical for screening libraries where scaffold novelty and interaction surface differentiation drive hit diversity.
- [1] US Patent 2004/0180881 A1: Oxazolyl-pyrazole derivatives as kinase inhibitors. View Source
